3-Methylbenzofuran-2-carboxylic acid
Overview
Description
3-Methylbenzofuran-2-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as benzofurans. Benzofurans are compounds containing a benzene ring fused to a furan ring. The 3-methylbenzofuran-2-carboxylic acid is a derivative of benzofuran with a methyl group at the third position and a carboxylic acid group at the second position of the furan ring.
Synthesis Analysis
The synthesis of benzofuran derivatives has been a subject of interest due to their biological activities. For instance, the synthesis of 2,3-dihydrobenzofuran-2-carboxylic acids has been reported to yield potent and subtype-selective PPARalpha agonists, which are important in the treatment of dyslipidemia . Another study describes the synthesis of 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids, which have shown analgesic activity . These methods often involve cyclization reactions and functional group transformations that could be adapted for the synthesis of 3-methylbenzofuran-2-carboxylic acid.
Molecular Structure Analysis
The molecular structure of 3-methylbenzofuran-2-carboxylic acid is characterized by the presence of a furan ring fused to a benzene ring, which is substituted with a methyl group and a carboxylic acid group. The position of these groups influences the chemical reactivity and the potential for further functionalization of the molecule.
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, a Cu-catalyzed method has been developed for the synthesis of 2-arylbenzofuran-3-carboxylic acids, which involves hydroxylation and oxidative cycloetherification . A metal-free coupling reaction has also been reported for the synthesis of 3-acyloxy-2,3-dihydrobenzofurans . These reactions highlight the reactivity of the benzofuran ring system and suggest potential pathways for the modification of 3-methylbenzofuran-2-carboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of a carboxylic acid group, for example, would confer acidity and the potential for salt formation. The methyl group could affect the compound's hydrophobicity and steric interactions. While the specific properties of 3-methylbenzofuran-2-carboxylic acid are not detailed in the provided papers, the studies on related compounds provide insights into the behavior of such molecules [1-10].
Relevant Case Studies
Several of the provided papers discuss the biological activities of benzofuran derivatives, which can serve as case studies for the potential applications of 3-methylbenzofuran-2-carboxylic acid. For instance, the PPARalpha agonistic activity of 2,3-dihydrobenzofuran-2-carboxylic acids and the analgesic properties of 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids suggest that 3-methylbenzofuran-2-carboxylic acid could also have significant biological activities worth exploring.
Scientific Research Applications
Synthesis and Structural Analysis
- 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, synthesized from 3,5-dihydroxybenzoate, demonstrates the potential for creating structurally diverse benzofuran derivatives, with applications in material science and pharmaceuticals (Mori et al., 2020).
Pharmacological Studies
- Benzofuran derivatives, including 4-benzyloxy-3-methylbenzofuran-2-carboxylic acids, show selective binding to the ETA receptor, indicating potential in developing new therapeutic agents (Kaltenbronn et al., 1997).
Chemical Transformations
- Methylation studies of 3-acylbenzofuran-2(3H)-ones, related to 3-methylbenzofuran-2-carboxylic acid, provide insights into the chemical behavior of benzofurans, useful in organic synthesis and chemical engineering (Elix & Ferguson, 1973).
Antimicrobial Applications
- Novel 2-substituted-3-methylbenzofuran derivatives exhibit significant antimicrobial activity, highlighting the potential of 3-methylbenzofuran-2-carboxylic acid in developing new antibiotics (Abdel‐Aziz et al., 2009).
Optical and Spectral Properties
- Studies on the optical properties of 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives, derived from 3-methylbenzofuran-2-carboxylic acid, are significant in material sciences, especially in developing new photonic materials (Jiang et al., 2012).
Analytical Chemistry
- High-performance liquid chromatography methods involving benzofuran derivatives, including furan-2-carboxylic acid, are crucial in food quality analysis and environmental monitoring (Nozal et al., 2001).
Synthetic Chemistry
- The generation and utilization of dianions derived from benzofuran-2-carboxylic acids, including 3-methylbenzofuran-2-carboxylic acid, offer pathways for synthesizing various organic compounds, relevant in pharmaceuticals and organic electronics (Buttery, Knight, & Nott, 1985).
Safety And Hazards
properties
IUPAC Name |
3-methyl-1-benzofuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZTUCZCQMQFMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344939 | |
Record name | 3-Methylbenzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylbenzofuran-2-carboxylic acid | |
CAS RN |
24673-56-1 | |
Record name | 3-Methylbenzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1-benzofuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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